1-Hexyne, 1-bromo-

Hydroboration Kinetics Chemoselectivity

1-Bromo-1-hexyne (CAS 1119-64-8) is a 1-halo-1-alkyne with the formula C₆H₉Br, featuring a terminal alkyne and a bromine substituent at the sp-hybridized carbon. As a member of the bromoalkyne class, it serves as a key electrophilic building block in Sonogashira and Cadiot–Chodkiewicz cross-couplings, in hydroboration sequences for trans-alkene synthesis, and in photochemical radical generation.

Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
CAS No. 1119-64-8
Cat. No. B12102348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyne, 1-bromo-
CAS1119-64-8
Molecular FormulaC6H9Br
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESCCCCC#CBr
InChIInChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H2,1H3
InChIKeyIOKIELYKONFEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1-hexyne (CAS 1119-64-8): A Versatile Bromoalkyne Synthon for Controlled Cross-Coupling and Hydroboration


1-Bromo-1-hexyne (CAS 1119-64-8) is a 1-halo-1-alkyne with the formula C₆H₉Br, featuring a terminal alkyne and a bromine substituent at the sp-hybridized carbon. As a member of the bromoalkyne class, it serves as a key electrophilic building block in Sonogashira and Cadiot–Chodkiewicz cross-couplings, in hydroboration sequences for trans-alkene synthesis, and in photochemical radical generation [1] [2].

Sonogashira and Cadiot–Chodkiewicz cross-couplings
Hydroboration for stereocontrolled trans-alkenes
Photochemical radical generation (UV photolysis)

Why 1-Bromo-1-hexyne Cannot Be Interchanged with Iodo-, Chloro-, or Unsubstituted Analogues


The halogen atom on a 1-halo-1-hexyne exerts a profound electronic effect on the adjacent triple bond, retarding electrophilic addition and altering the kinetic profile of metal-catalyzed couplings. Consequently, swapping 1-bromo-1-hexyne for 1-iodo-1-hexyne or 1-chloro-1-hexyne—or for the parent 1-hexyne—without adjusting reaction parameters can lead to incomplete conversion, over-reaction, or loss of stereochemical fidelity. The quantitative evidence below demonstrates that the bromo congener occupies a distinct reactivity window that is often optimal for stepwise transformations requiring controlled, intermediate rates [1].

1-Iodo-1-hexyne: markedly higher hydroboration rate may cause over-reaction and loss of selectivity.
1-Chloro-1-hexyne: lower reactivity may lead to incomplete conversion under standard conditions.
1-Hexyne: absence of bromine alters electronic character and stereochemical outcome in couplings.

Quantitative Differentiation Evidence for 1-Bromo-1-hexyne vs. Closest Analogs


Hydroboration Relative Reactivity: 1-Bromo-1-hexyne Occupies a Unique Intermediate Kinetic Window

In a direct competitive hydroboration study with 9-BBN in CCl₄, 1-bromo-1-hexyne displayed a relative reactivity of 1.01, placing it between the highly reactive 1-iodo-1-hexyne (12.3) and the sluggish 1-chloro-1-hexyne (0.422). The unsubstituted 1-hexyne served as the baseline (100) [1].

Hydroboration Reactivity
Head-to-head
Relative rate 1.01 (1-hexyne=100)
Supports controlled monohydroboration; avoids dihydroboration
9-BBN, CCl₄; competitive study
Hydroboration Kinetics Chemoselectivity

Photochemical Radical Generation: 1-Bromo-1-hexyne Avoids Ionic Side-Pathways

Direct photolysis at >200 nm of both 1-bromo-1-hexyne and 1-iodo-1-hexyne in polar and non-polar solvents yielded exclusively radical-derived products; no ionic cleavage products were detected [1]. This contrasts with the behavior of many alkyl and vinyl halides, which often produce ionic intermediates under similar conditions.

Photochemical Pathway
Class-level inference
Exclusively radical products (parity with iodo)
Radical fidelity comparable to iodo analogue
>200 nm photolysis; ionic side-products absent
Photolysis Radical Chemistry Mechanistic Purity

Physical Property Profile: Boiling Point and Density Enable Easier Handling Than Iodo Analogue

1-Bromo-1-hexyne (bp ~153.9 °C, density ~1.298 g/cm³) can be purified by standard vacuum distillation, whereas 1-iodo-1-hexyne (bp ~179.7 °C, density ~1.564 g/cm³) demands higher distillation temperatures that increase thermal decomposition risk. 1-Chloro-1-hexyne (bp ~115.6 °C, density ~0.953 g/cm³) is more volatile and poses greater inhalation hazard.

Physical Properties
Class-level inference
bp 153.9 °C (cf. iodo ~179.7 °C, chloro ~115.6 °C)
Intermediate boiling point supports mild distillation
Data to verify; predicted/experimental values
Physicochemical Properties Purification Safety

Scalable Synthesis via Hypobromite Oxidation: High-Yield Access to 1-Bromo-1-hexyne

The lower homologues of bromoacetylene, including 1-bromo-1-hexyne, are prepared in excellent yield by treating the corresponding terminal alkyne with a concentrated aqueous solution of potassium hypobromite and potassium hydroxide . This method avoids the use of expensive iodinating reagents and generates less hazardous waste than the preparation of 1-iodo-1-hexyne.

Scalable Synthesis
Supporting evidence
Reported excellent yield via hypobromite oxidation
Supports cost-effective synthesis route
No head-to-head yield comparison; reagent cost advantage claimed
Synthesis Scalability Cost-Efficiency

High-Value Application Scenarios for 1-Bromo-1-hexyne Based on Quantitative Evidence


Chemoselective Intermediate in Stereocontrolled trans-Alkene Synthesis via Hydroboration

The intermediate hydroboration reactivity of 1-bromo-1-hexyne (relative rate 1.01 vs. 100 for 1-hexyne) [1] allows clean monohydroboration with 9-BBN, enabling the subsequent stereospecific transformation to trans-alkenes without dihydroboration byproducts. This is critical in pheromone and natural product synthesis where geometric purity is paramount.

Radical Photoinitiator for Precision Polymer and Material Patterning

Because 1-bromo-1-hexyne generates exclusively radical-derived species upon >200 nm photolysis [2], it serves as a clean radical precursor for surface grafting, photolithography, and polymer cross-linking—applications where ionic side-reactions would compromise pattern fidelity.

Cross-Coupling Partner for Unsymmetrical 1,3-Diynes via Cadiot–Chodkiewicz Reaction

As a bromoalkyne, 1-bromo-1-hexyne is a preferred substrate in Cadiot–Chodkiewicz couplings with terminal alkynes to assemble unsymmetrical 1,3-diynes [3]. The balanced reactivity of the C–Br bond facilitates selective heterocoupling while minimizing homocoupling, a key requirement for producing extended π-conjugated materials.

General Alkynylating Agent for Small-Molecule Library Synthesis in Drug Discovery

The facile synthesis of 1-bromo-1-hexyne via hypobromite oxidation and its moderate boiling point (153.9 °C) make it a practical, scalable alkynylating agent for introducing a C4 alkyl chain with a terminal alkyne handle into medicinal chemistry scaffolds, enabling rapid diversification of compound libraries.

Application
Selection Property
Validation Focus
Stereocontrolled trans-alkene synthesis
Controlled hydroboration reactivity
Monohydroboration without dihydroboration
Radical photoinitiator for material patterning
Radical pathway fidelity
Absence of ionic side-reactions
Cadiot–Chodkiewicz coupling for 1,3-diynes
Selective C–Br heterocoupling
Minimized homocoupling byproducts
Small-molecule library alkynylation
Scalable synthesis and moderate boiling point
Practical alkynylation without decomposition
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